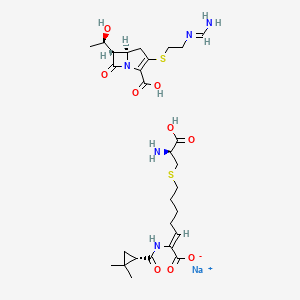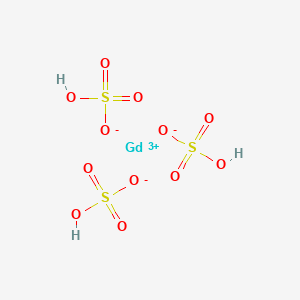![molecular formula C17H14FNO2S B13142495 N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide is a synthetic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorobenzyl group and a methoxy group in its structure contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide typically involves the coupling of 3-fluorobenzylamine with 5-methoxybenzo[b]thiophene-2-carboxylic acid. This reaction is often facilitated by the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 5-hydroxybenzo[b]thiophene-2-carboxamide.
Reduction: Formation of N-(3-fluorobenzyl)-5-methoxybenzo[b]thiophene-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its ability to modulate biological pathways and interactions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the aggregation of amyloid beta (Aβ42) peptides, which are implicated in Alzheimer’s disease . The compound’s structure allows it to bind to these peptides and inhibit their aggregation, thereby potentially reducing neurotoxicity.
類似化合物との比較
Similar Compounds
N-phenylbenzofuran-2-carboxamide: Similar structure but with a benzofuran ring instead of a benzo[b]thiophene ring.
N-(2-fluorophenyl)-thiophene-2-carboxamide: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide is unique due to the presence of both a fluorobenzyl group and a methoxy group, which confer distinct chemical and biological properties. Its ability to modulate amyloid beta aggregation sets it apart from other similar compounds .
特性
分子式 |
C17H14FNO2S |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
N-[(3-fluorophenyl)methyl]-5-methoxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H14FNO2S/c1-21-14-5-6-15-12(8-14)9-16(22-15)17(20)19-10-11-3-2-4-13(18)7-11/h2-9H,10H2,1H3,(H,19,20) |
InChIキー |
RADHARZXGFWSKO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)SC(=C2)C(=O)NCC3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



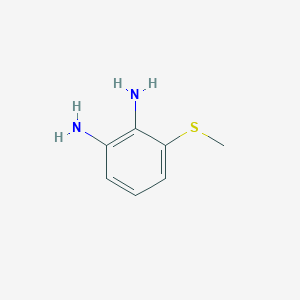
![4-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B13142421.png)
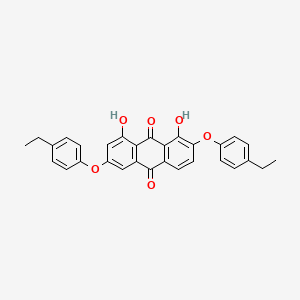

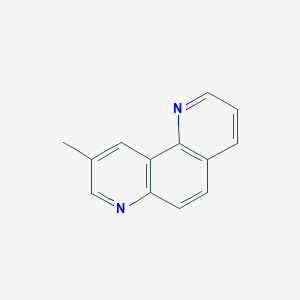
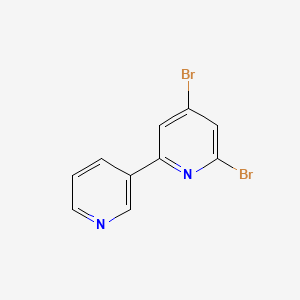
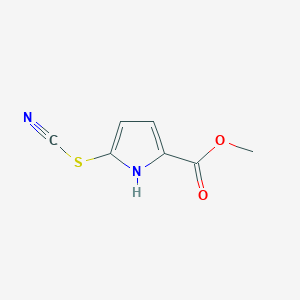
![Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate](/img/structure/B13142452.png)
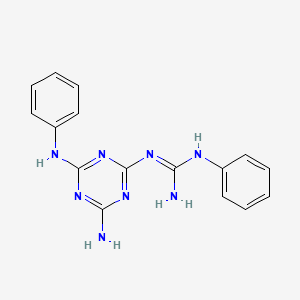
![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)
![1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone](/img/structure/B13142501.png)
